molecular formula C20H19ClF3N B588246 (R)-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride CAS No. 1229225-42-6

(R)-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride

Cat. No.: B588246
CAS No.: 1229225-42-6
M. Wt: 365.824
InChI Key: ZNJSHPLNLWRJKG-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride is a chiral amine compound that features a naphthalene ring and a trifluoromethyl-substituted benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and 3-(trifluoromethyl)benzyl chloride.

    Formation of Intermediate: The naphthalene is first converted into a suitable intermediate, such as a naphthylamine derivative, through nitration and subsequent reduction.

    Coupling Reaction: The intermediate is then coupled with 3-(trifluoromethyl)benzyl chloride under basic conditions to form the desired product.

    Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to maximize product purity and minimize by-products.

    Automated Resolution: Employing automated chiral resolution techniques to ensure consistent production of the ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces naphthyl ketones or aldehydes.

    Reduction: Yields amine derivatives.

    Substitution: Results in the formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be used to study receptor-ligand interactions in biological systems.

Medicine

    Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Pharmacokinetics: Studies on the compound can provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agrochemicals: It may be utilized in the synthesis of novel agrochemical agents.

Mechanism of Action

The mechanism of action of ®-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s naphthalene ring and trifluoromethyl group contribute to its binding affinity and specificity. The pathways involved may include:

    Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate access and inhibiting enzyme activity.

    Receptor Modulation: It interacts with receptor sites, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride: The enantiomer of the compound, with different biological activity.

    1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)methanamine hydrochloride: A structurally similar compound with a methylene group instead of an ethylene group.

    1-(Naphthalen-1-yl)-N-(4-(trifluoromethyl)benzyl)ethanamine hydrochloride: A compound with a trifluoromethyl group at the para position.

Uniqueness

®-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride is unique due to its specific chiral configuration and the presence of both naphthalene and trifluoromethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1R)-1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N.ClH/c1-14(18-11-5-8-16-7-2-3-10-19(16)18)24-13-15-6-4-9-17(12-15)20(21,22)23;/h2-12,14,24H,13H2,1H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJSHPLNLWRJKG-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.